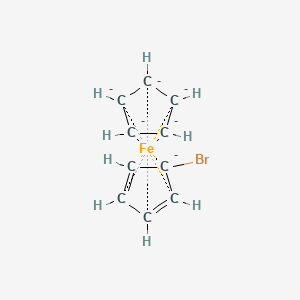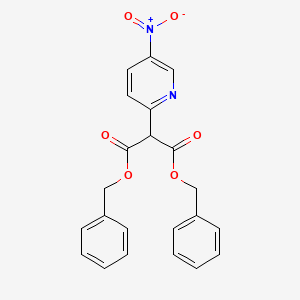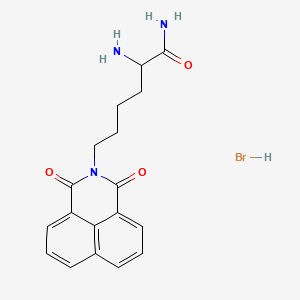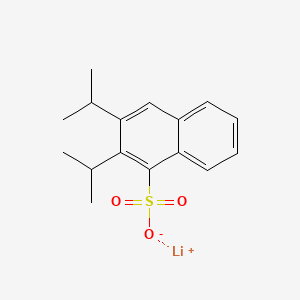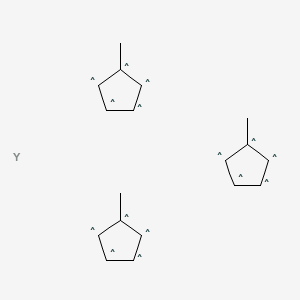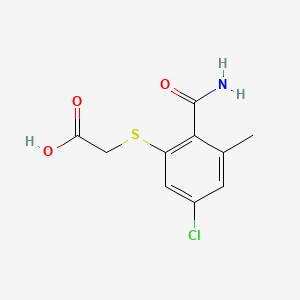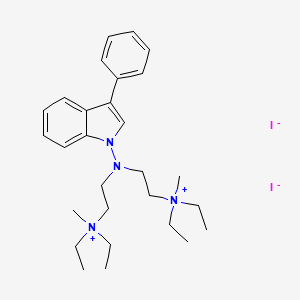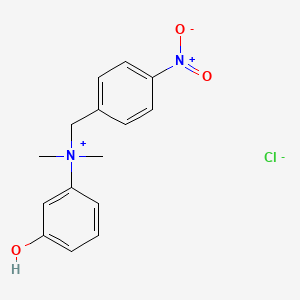
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C15H17N2O3Cl. It is known for its antimicrobial properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride typically involves the alkylation of dimethyl(3-hydroxyphenyl)amine with p-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 25-50°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Dimethyl(3-oxophenyl)(p-nitrobenzyl)ammonium chloride.
Reduction: Dimethyl(3-hydroxyphenyl)(p-aminobenzyl)ammonium chloride.
Substitution: Corresponding thiol or amine derivatives.
科学的研究の応用
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving antimicrobial activity due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
作用機序
The antimicrobial activity of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with the metabolic processes of microbes, further enhancing its antimicrobial effects.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is unique due to the presence of both hydroxyl and nitro functional groups, which provide additional reactivity and potential for derivatization. This makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
66941-42-2 |
|---|---|
分子式 |
C15H17ClN2O3 |
分子量 |
308.76 g/mol |
IUPAC名 |
(3-hydroxyphenyl)-dimethyl-[(4-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-17(2,14-4-3-5-15(18)10-14)11-12-6-8-13(9-7-12)16(19)20;/h3-10H,11H2,1-2H3;1H |
InChIキー |
QXWOSXXRWXDETA-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


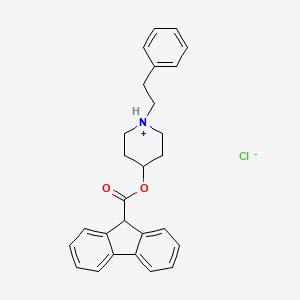

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
